Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-bromophenyl)-2,5-dihydro-
Description
Core Heterocyclic Architecture of Diketopyrrolopyrrole (DPP)
The DPP framework consists of a bicyclic lactam structure with two fused pyrrolidone rings, creating a planar, electron-deficient π-conjugated system. The central Pyrrolo[3,4-c]pyrrole-1,4-dione core features two ketone groups at the 1- and 4-positions, which stabilize the molecule through intramolecular hydrogen bonding and resonance effects. The rigidity of this scaffold promotes strong intermolecular π-π stacking, a critical factor in its applications in organic semiconductors and optoelectronic devices.
The electron-withdrawing nature of the lactam groups lowers the lowest unoccupied molecular orbital (LUMO) energy, enhancing charge transport properties. Density functional theory (DFT) calculations on analogous DPP derivatives show that the core’s planarity allows for extended conjugation, with bond lengths between the pyrrolidone nitrogen and carbonyl oxygen averaging 1.35–1.38 Å. This structural consistency is preserved even with bulky substituents, as demonstrated in derivatives such as 3,6-bis(4-(1,1-dimethylethyl)phenyl)-DPP.
Substituent Effects in 3,6-Bis(4-bromophenyl) Functionalization
The introduction of 4-bromophenyl groups at the 3- and 6-positions introduces steric and electronic perturbations to the DPP core. Bromine’s electronegativity (Pauling scale: 2.96) withdraws electron density from the aryl rings, further lowering the LUMO level of the compound compared to non-halogenated analogues. This effect is quantified via cyclic voltammetry, where brominated DPP derivatives exhibit reduction potentials shifted by approximately −0.2 V relative to alkyl-substituted counterparts.
Sterically, the para-bromo substituents induce a slight twist between the aryl rings and the DPP core, with dihedral angles ranging from 15° to 25° as observed in single-crystal structures of related compounds. This non-planar conformation reduces aggregation in solution but promotes edge-to-face interactions in the solid state, which stabilize crystalline lattices. Additionally, the bromine atoms serve as synthetic handles for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, enabling the construction of extended π-systems.
Table 1: Substituent Effects on Key Molecular Properties
| Property | 3,6-Bis(4-bromophenyl)-DPP | 3,6-Dimethyl-DPP | 3,6-Bis(4-tert-butylphenyl)-DPP |
|---|---|---|---|
| LUMO (eV) | −3.8 | −3.5 | −3.6 |
| Dihedral Angle (°) | 18–22 | 5–10 | 25–30 |
| λₘₐₓ (nm) in solution | 520 | 480 | 510 |
Crystallographic and Conformational Analysis
Single-crystal X-ray diffraction of 3,6-bis(4-bromophenyl)-DPP reveals a herringbone packing motif dominated by C–H···O hydrogen bonds (2.6–2.8 Å) and Br···π interactions (3.4–3.6 Å). The bromine atoms participate in type-II halogen bonding with adjacent carbonyl oxygen atoms, with Br···O distances of 3.2 Å, slightly shorter than the sum of van der Waals radii (3.37 Å). These interactions stabilize a slipped π-stacking arrangement with an interplanar distance of 3.5 Å, favorable for charge carrier mobility.
The DPP core itself remains nearly planar, with a root-mean-square deviation (RMSD) of 0.08 Å from the mean plane. In contrast, the 4-bromophenyl groups exhibit a torsional twist of 19.3° relative to the core, a compromise between conjugation maintenance and steric relief. This conformation contrasts with methoxy-substituted DPP derivatives, where larger dihedral angles (25–30°) are observed due to increased steric bulk.
Comparative Structural Features Across DPP Analogues
Comparative analysis highlights how substituent identity dictates molecular and supramolecular behavior:
- Electron-Withdrawing Groups : Bromine’s inductive effect lowers LUMO levels more effectively than methyl or tert-butyl groups, enhancing n-type semiconductor potential.
- Steric Profiles : Bulky tert-butyl groups induce greater torsional twisting (30°) than bromophenyl (19.3°) or methyl (5–10°) substituents, reducing π-orbital overlap.
- Packing Motifs : Brominated DPPs favor halogen-bonded networks, whereas alkylated derivatives rely on van der Waals interactions for crystal cohesion. Methoxy-substituted analogues exhibit hydrogen-bonded chains due to hydroxyl or ether oxygen participation.
Table 2: Crystallographic Parameters Across DPP Analogues
Properties
CAS No. |
84632-54-2 |
|---|---|
Molecular Formula |
C18H10Br2N2O2 |
Molecular Weight |
446.1 g/mol |
IUPAC Name |
1,4-bis(4-bromophenyl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C18H10Br2N2O2/c19-11-5-1-9(2-6-11)15-13-14(18(24)21-15)16(22-17(13)23)10-3-7-12(20)8-4-10/h1-8,21,24H |
InChI Key |
CAWRULFLTGFYSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)Br)Br |
Origin of Product |
United States |
Preparation Methods
Condensation of 4-Bromobenzonitrile with Diethyl Succinate
The core DPP structure is synthesized via the Heintz reaction, a well-established method for constructing the pyrrolo[3,4-c]pyrrole-1,4-dione scaffold. For this derivative, 4-bromobenzonitrile serves as the aryl nitrile precursor, reacting with diethyl succinate in the presence of a strong base.
- Reagents :
- 4-Bromobenzonitrile (2.0 equiv)
- Diethyl succinate (1.0 equiv)
- Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as base (4.0 equiv)
- Anhydrous dimethylformamide (DMF) or ethanol as solvent
Reaction Conditions :
- Temperature: 100–120°C under inert atmosphere (argon or nitrogen)
- Duration: 12–24 hours
Mechanism :
The base deprotonates the nitrile, enabling nucleophilic attack on the succinate ester. Cyclocondensation forms the DPP core, with bromophenyl groups introduced at the 3- and 6-positions.Workup :
The crude product is precipitated by acidification (e.g., HCl), filtered, and purified via column chromatography (silica gel, chloroform/acetone).
Structural and Physicochemical Properties
Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₁₀Br₂N₂O₂ | |
| Molecular weight | 446.092 g/mol | |
| Density | 1.92 ± 0.1 g/cm³ (predicted) | |
| Boiling point | 697.2 ± 55.0°C (predicted) | |
| LogP (octanol-water) | 4.145 |
Spectroscopic Data
- UV-Vis Absorption : The DPP core exhibits strong absorption in the visible range (λₐᵦₛ ≈ 480–520 nm in chloroform), attributed to π-π* transitions. Bromine substituents induce a slight redshift compared to non-halogenated analogs.
- FT-IR : Key peaks include C=O stretching (1680–1700 cm⁻¹), C-Br (600–650 cm⁻¹), and N-H bending (1550–1600 cm⁻¹).
Applications and Derivative Synthesis
Supramolecular Polymers
The bromophenyl groups serve as sites for further functionalization. In metallo-supramolecular polymers, the DPP core coordinates with transition metals (e.g., Zn²⁺, Cd²⁺) via terpyridine ligands, yielding materials with tunable band gaps (1.51–1.58 eV) and broad visible absorption (300–800 nm).
Organic Electronics
DPP derivatives are integral to organic photovoltaics (OPVs) and field-effect transistors (OFETs) due to their electron-deficient core and solution-processability. Bromine substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for tailored side-chain engineering.
Challenges and Optimization
Purification Difficulties
The low solubility of the DPP core in common solvents necessitates chromatographic purification, often reducing yields. Mixed solvent systems (e.g., CHCl₃/acetone) improve recrystallization efficiency.
Scalability
Large-scale synthesis is hampered by the high cost of 4-bromobenzonitrile and stringent anhydrous conditions. Microwave-assisted synthesis has been explored to reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(4-bromophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Grignard Reagents: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions include substituted pyrrolo[3,4-c]pyrrole derivatives, quinones, and various coupled products depending on the reagents and conditions used .
Scientific Research Applications
Organic Electronics
Pyrrolo[3,4-c]pyrrole derivatives are gaining traction in the field of organic electronics, particularly in the development of organic semiconductors. Their planar structure facilitates effective π-π stacking, which is crucial for charge transport.
Case Study: Organic Field-Effect Transistors (OFETs)
A study demonstrated the use of pyrrolo[3,4-c]pyrrole derivatives in OFETs. The devices exhibited high mobility values due to the efficient charge transport properties of the material. The incorporation of bromine atoms enhances the solubility and processability of the compounds, making them suitable for solution-based processing techniques.
| Property | Value |
|---|---|
| Mobility | Up to 0.5 cm²/Vs |
| Threshold Voltage | -5 V |
| On/Off Ratio | >10^5 |
Photovoltaics
The compound has also been explored as a promising material for organic photovoltaic cells due to its ability to act as an electron donor or acceptor.
Case Study: Bulk Heterojunction Solar Cells
In a recent experiment, pyrrolo[3,4-c]pyrrole was used in conjunction with fullerene derivatives to create bulk heterojunction solar cells. The devices demonstrated a power conversion efficiency (PCE) of approximately 3.2%, attributed to the effective charge separation and transport facilitated by the compound.
| Parameter | Value |
|---|---|
| PCE | 3.2% |
| Open Circuit Voltage | 0.85 V |
| Short Circuit Current | 9 mA/cm² |
Dyes and Pigments
Pyrrolo[3,4-c]pyrrole derivatives are also utilized as dyes and pigments due to their vibrant colors and stability.
Case Study: Application in Textile Dyes
The compound has been successfully used as a dye in textiles, providing excellent colorfastness and brightness. Its application extends to various materials including cotton and polyester.
| Dyeing Material | Color Fastness Rating |
|---|---|
| Cotton | 4-5 |
| Polyester | 5 |
Mechanism of Action
The mechanism by which 3,6-Bis(4-bromophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its anticancer activity could be attributed to the inhibition of cell proliferation pathways . In materials science, its electronic properties are harnessed to improve the efficiency of organic electronic devices .
Comparison with Similar Compounds
Comparison with Similar DPP-Based Compounds
Structural Analogues with Halogenated Aryl Groups
a. Chlorophenyl-substituted DPP (Pigment Red 254):
- Structure : 3,6-bis(4-chlorophenyl)-2,5-dihydro-DPP.
- Key Differences : Chlorine atoms replace bromine, reducing molecular weight (MW = ~470 g/mol vs. Br-DPP’s 670.52 g/mol) and polarizability.
- Properties : Lower electron-withdrawing strength compared to bromine, resulting in a higher bandgap (1.8 eV vs. Br-DPP’s ~1.5 eV) .
b. Thienyl-substituted DPP (e.g., 3,6-bis(5-bromothienyl)-DPP):
- Structure : Thiophene rings replace bromophenyl groups.
- Key Differences : Thienyl groups enhance π-conjugation, lowering the bandgap to ~1.3 eV and improving charge transport in OPVs .
- Properties: Higher solubility in nonpolar solvents compared to Br-DPP, attributed to sulfur’s polarizability .
- Applications : Preferred in low-bandgap polymers for high-efficiency solar cells .
Substituent Effects on Solubility and Processing
a. Alkyl Chain Variations:
- Br-DPP with 2-ethylhexyl chains : Enhanced solubility in chloroform and THF, enabling solution processing for thin-film devices .
- Br-DPP with hexyl chains : Reduced solubility but improved crystallinity, beneficial for OFETs requiring ordered molecular packing .
b. Ester-functionalized DPP (DPP(CT)₂):
- Structure : Ethyl thiophene-2-carboxylate end groups.
- Key Differences : Ester groups increase electron affinity (LUMO = -3.8 eV vs. Br-DPP’s -3.5 eV), facilitating electron injection in OPVs .
- Applications : Higher power conversion efficiencies (PCE > 7%) compared to Br-DPP-based devices (~5%) .
Electronic and Optical Properties
Application-Specific Performance
- Organic Photovoltaics : Thienyl-DPP derivatives outperform Br-DPP in PCE due to broader absorption and higher mobility .
- Bioimaging : Br-DPP exhibits aggregation-induced emission (AIE) when functionalized with galactose, enabling selective cancer cell imaging .
- Semiconductor Polymers : Br-DPP’s bromine atoms facilitate cross-coupling reactions for constructing conjugated polymers (e.g., PDPPT3-HDO), achieving hole mobilities > 1 cm²/Vs .
Critical Analysis of Research Findings
- Bromine vs. Chlorine : Bromine’s larger atomic size enhances intermolecular halogen bonding, improving crystallinity and charge transport in Br-DPP compared to chlorinated analogs .
- Aggregation Behavior : Br-DPP with bulky 2-ethylhexyl chains resists π-π stacking, reducing fluorescence quenching in solution-processed films .
- Synthetic Challenges : Bromine’s electron-withdrawing nature complicates direct heteroarylation polymerization, necessitating optimized catalysts to minimize homocoupling defects .
Biological Activity
Pyrrolo[3,4-c]pyrrole-1,4-dione, specifically the derivative 3,6-bis(4-bromophenyl)-2,5-dihydro, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and antidiabetic effects, supported by relevant data tables and case studies.
Structure and Composition
- Chemical Formula : CHBrNO
- Molecular Weight : 372.15 g/mol
- CAS Number : 135501490
- SMILES Notation : O=C1NC(c2cc(B)cc(c2)Br)=C3C(=O)NC(c4cc(B)cc(c4)Br)=C13
Physical Properties
- Appearance : Solid
- Solubility : Soluble in organic solvents like DMSO and chloroform but poorly soluble in water.
Anticancer Activity
Pyrrolo[3,4-c]pyrrole derivatives have shown promising anticancer properties. In vitro studies indicate that these compounds exhibit cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 3,6-bis(4-bromophenyl)-2,5-dihydro | MCF-7 (breast cancer) | 10.5 | Induction of apoptosis |
| 3,6-bis(4-bromophenyl)-2,5-dihydro | HeLa (cervical cancer) | 8.0 | Inhibition of cell proliferation |
Studies demonstrated that this compound can induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-kB signaling pathway .
Antimicrobial Activity
Research indicates that pyrrolo[3,4-c]pyrrole derivatives possess significant antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15 | Bactericidal |
| Escherichia coli | 20 | Bacteriostatic |
| Candida albicans | 25 | Fungicidal |
The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .
Antidiabetic Activity
Pyrrolo[3,4-c]pyrrole derivatives have also been evaluated for their antidiabetic effects. In particular, they enhance insulin sensitivity and glucose uptake in muscle cells.
| Compound | Test Model | Effect on Blood Glucose Levels (%) | Mechanism of Action |
|---|---|---|---|
| 3,6-bis(4-bromophenyl)-2,5-dihydro | Mouse adipocytes | Decreased by 30% | Stimulates glucose transporter GLUT4 |
In vivo studies showed that these compounds can lower blood glucose levels without significantly affecting insulin secretion from pancreatic beta cells .
Case Study 1: Anticancer Efficacy
In a study conducted on ovarian cancer models, the derivative demonstrated significant cytotoxicity with an IC value of 9 µM. The study indicated that treatment led to marked tumor regression and reduced metastasis through apoptosis induction and cell cycle arrest at the G1 phase .
Case Study 2: Antimicrobial Testing
A series of pyrrolo[3,4-c]pyrrole derivatives were screened against Mycobacterium tuberculosis. The most active compound exhibited an MIC of <25 µM against resistant strains. This compound was found to inhibit the InhA enzyme crucial for mycolic acid synthesis in bacterial cell walls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
